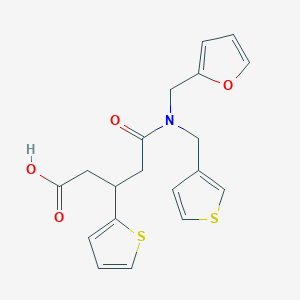

![molecular formula C18H15ClN6O B2815458 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-50-6](/img/structure/B2815458.png)

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

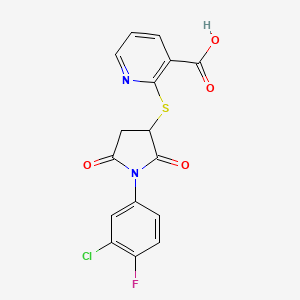

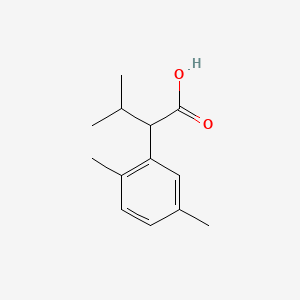

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a triazole ring, and an ethylphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis

The compound’s structure includes aromatic rings (phenyl and triazole), which may participate in π-π stacking interactions, contributing to its stability . The presence of nitrogen in the oxadiazol and triazol rings may also allow for hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing chloro group on the phenyl ring and the electron-donating ethyl group on the other phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the chloro group could increase its lipophilicity, potentially affecting its absorption and distribution in the body .Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. These compounds, including derivatives related to the core structure of interest, have shown good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Ring-Fission and Bond Cleavage Reactions

Investigations into ring-fission and C–C bond cleavage reactions of compounds structurally similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine have provided insights into novel synthetic pathways and mechanisms. These studies offer a deeper understanding of the chemical behavior of such compounds under various conditions (Jäger et al., 2002).

Heterocyclic Fused Rings Synthesis

Research focused on the synthesis of new heterocyclic compounds based on 1,3,4-oxadiazole has led to the creation of several fused heterocyclic compounds with potential applications in various domains of chemistry and pharmacology. These efforts underscore the versatility and applicability of the core structure in synthesizing complex molecules (Abbas et al., 2017).

Photoinduced Molecular Rearrangements

The photochemistry of some 1,2,4-oxadiazoles, related to the compound , has been explored, revealing potential for photoinduced molecular rearrangements. These findings open up new avenues for the synthesis of 1,2,4-triazoles and other related heterocycles, highlighting the reactivity of these compounds under light irradiation (Buscemi et al., 1996).

Anticancer Evaluation

Novel derivatives of 1,2,4-triazolin-3-one, including structures related to this compound, have been synthesized and evaluated for their in vitro anticancer activities. Some of these compounds have demonstrated activity against various human tumor cell lines, suggesting their potential in anticancer drug development (Kattimani et al., 2013).

Mechanism of Action

Target of Action

activities . Therefore, it’s plausible that the compound interacts with targets related to these pathogens.

Mode of Action

1,2,4-oxadiazole derivatives have been reported to possess a broad spectrum of biological activity . The oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it’s likely that the compound affects pathways related to the life cycle of the pathogens it targets.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could influence the compound’s bioavailability.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it’s likely that the compound inhibits the growth or replication of the pathogens it targets.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O/c1-2-11-3-9-14(10-4-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-5-7-13(19)8-6-12/h3-10H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMRUUBECTXHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2815387.png)

![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2815397.png)